4,4,5,5-Tetramethyl-2-[(z)-tetrahydrofuran-3-ylidenemethyl]-1,3,2-dioxaborolane
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Overview
Description
2-((Dihydrofuran-3(2H)-ylidene)methyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boron-containing compound that has garnered interest in various fields of chemistry due to its unique structure and reactivity. This compound features a dihydrofuran ring fused with a dioxaborolane moiety, making it a versatile intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((Dihydrofuran-3(2H)-ylidene)methyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of dihydrofuran derivatives with boronic esters. One common method is the ring-closing metathesis (RCM) of dihydrofuran precursors using Grubbs’ catalysts . The reaction conditions often include inert atmospheres, such as nitrogen or argon, and solvents like dichloromethane or toluene.
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and reproducibility of the production process.
Chemical Reactions Analysis
Types of Reactions
2-((Dihydrofuran-3(2H)-ylidene)methyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding boronic acids.
Reduction: Reduction reactions can yield dihydrofuran derivatives.
Substitution: The boron atom in the dioxaborolane ring can participate in Suzuki-Miyaura cross-coupling reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are often used.
Substitution: Palladium catalysts and bases such as potassium carbonate (K2CO3) are typical in Suzuki-Miyaura coupling.
Major Products
The major products formed from these reactions include boronic acids, dihydrofuran derivatives, and various substituted aromatic compounds.
Scientific Research Applications
2-((Dihydrofuran-3(2H)-ylidene)methyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and natural products.
Medicine: Research is ongoing to explore its use in drug development and delivery systems.
Industry: It is utilized in the production of advanced materials and polymers.
Mechanism of Action
The mechanism of action of 2-((Dihydrofuran-3(2H)-ylidene)methyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane involves its ability to form stable complexes with various substrates. The boron atom in the dioxaborolane ring can coordinate with nucleophiles, facilitating reactions such as cross-coupling . The molecular targets and pathways involved depend on the specific application and the nature of the reacting species.
Comparison with Similar Compounds
Similar Compounds
4-Hydroxy-2,5-dimethyl-3(2H)-furanone (Furaneol®): Known for its aroma properties and used in the food industry.
2,5-Dimethyl-4-methoxy-3(2H)-furanone (DMMF): Another flavor compound with similar structural features.
Uniqueness
2-((Dihydrofuran-3(2H)-ylidene)methyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane stands out due to its boron-containing dioxaborolane ring, which imparts unique reactivity and stability. This makes it particularly valuable in synthetic organic chemistry and materials science.
Properties
Molecular Formula |
C11H19BO3 |
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Molecular Weight |
210.08 g/mol |
IUPAC Name |
4,4,5,5-tetramethyl-2-(oxolan-3-ylidenemethyl)-1,3,2-dioxaborolane |
InChI |
InChI=1S/C11H19BO3/c1-10(2)11(3,4)15-12(14-10)7-9-5-6-13-8-9/h7H,5-6,8H2,1-4H3 |
InChI Key |
NEISUWCVGVZLCQ-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C=C2CCOC2 |
Origin of Product |
United States |
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